2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13770335
Molecular Formula: C20H24BFO3
Molecular Weight: 342.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24BFO3 |
|---|---|
| Molecular Weight | 342.2 g/mol |
| IUPAC Name | 2-[4-fluoro-2-(phenylmethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C20H24BFO3/c1-19(2)20(3,4)25-21(24-19)18-11-10-17(22)12-16(18)14-23-13-15-8-6-5-7-9-15/h5-12H,13-14H2,1-4H3 |
| Standard InChI Key | LDJWEAOYWZLZFJ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)COCC3=CC=CC=C3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)COCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central 4-fluoro-phenyl ring substituted at the 2-position with a benzyloxymethyl group (-CH₂OCH₂C₆H₅). This aromatic system is covalently linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, a pinacol-derived boronic ester (Table 1). The boronate group’s sp²-hybridized boron atom facilitates its participation in transition metal-catalyzed reactions.
Table 1: Structural and Molecular Data
| Property | Value |
|---|---|
| IUPAC Name | 2-[4-fluoro-2-(phenylmethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Molecular Formula | C₂₀H₂₄BFO₃ |
| Molecular Weight | 342.2 g/mol |
| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)COCC3=CC=CC=C3 |
| InChI Key | LDJWEAOYWZLZFJ-UHFFFAOYSA-N |
The presence of fluorine at the para position of the phenyl ring introduces electron-withdrawing effects, modulating the aromatic system’s reactivity in electrophilic substitutions . The benzyloxymethyl group enhances solubility in nonpolar solvents, a trait critical for homogeneous reaction conditions.
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) data for structurally analogous boronic esters reveal distinct patterns:
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¹H NMR: Aromatic protons resonate between δ 7.2–7.4 ppm, while the methyl groups of the pinacol moiety appear as singlets near δ 1.1–1.3 ppm .
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¹³C NMR: The boron-bound carbon typically exhibits a signal around δ 85–90 ppm, with quaternary aromatic carbons adjacent to fluorine appearing upfield due to electronegativity effects .
-
¹¹B NMR: A sharp singlet near δ 33–35 ppm confirms the presence of the trigonal planar boronate ester .
Synthesis and Preparation
General Boronic Ester Synthesis
Boronic esters are commonly synthesized via transesterification between boronic acids and diols. For example, reacting 2-(benzyloxymethyl)-4-fluorophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions yields the target compound. Alternative routes involve palladium-catalyzed borylation of prefunctionalized aryl halides .
Defluorinative Arylboration
Recent methodologies employ copper catalysis to couple polyfluoroarenes with vinylarenes, enabling simultaneous C–F bond activation and boronate installation. For instance, Wu et al. demonstrated that 2,3,4,5,6-pentafluorobenzonitrile reacts with styrene derivatives in the presence of Cu(acac)₂ and a bisphosphine ligand to form β-borylated products . Adapting this protocol could permit the synthesis of the title compound from 4-fluoro-2-(benzyloxymethyl)styrene precursors.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronate group participates in palladium-catalyzed couplings with aryl halides, forming biaryl systems. For example, reacting it with 4-bromotoluene under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) yields 4'-fluoro-2'-(benzyloxymethyl)-biphenyl derivatives, valuable intermediates in drug discovery .
Construction of Fluorinated Architectures
The retained fluorine atom allows further functionalization via nucleophilic aromatic substitution. In a recent study, boronate-bearing polyfluoroarenes underwent regioselective amination with amines, producing fluorinated anilines without boronate cleavage . This dual functionality underscores the compound’s versatility in synthesizing complex fluorophores and bioactive molecules.
Research Findings and Experimental Insights
| Substrate | Product Yield (%) | Regioselectivity (β:α) |
|---|---|---|
| 4-Methylstyrene | 82 | 95:5 |
| 4-(tert-Butyl)styrene | 65 | 93:7 |
| 4-(Benzyloxy)styrene | 60 | 91:9 |
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